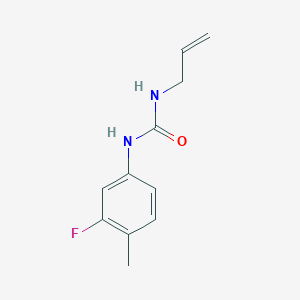![molecular formula C15H22N2O2 B7512664 N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide](/img/structure/B7512664.png)
N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide, also known as MMAC, is a chemical compound that has gained significant attention in the field of scientific research. MMAC is a cyclic amide that belongs to the class of azepane compounds. This compound is known for its potential therapeutic applications due to its unique chemical structure and mechanism of action.
Wirkmechanismus
The mechanism of action of N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules are involved in several cellular processes, including cell division and intracellular transport. By inhibiting tubulin polymerization, N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide disrupts these processes, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels. This effect can prevent the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide has several advantages as a research tool. It is a potent inhibitor of tubulin polymerization, making it a valuable tool for studying microtubule dynamics. N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide is also relatively stable and can be easily synthesized in the laboratory. However, N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide has some limitations as a research tool. It is a toxic compound that requires careful handling and disposal. N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide is also expensive to produce, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide. One area of interest is the development of new synthetic methods for N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide that are more efficient and cost-effective. Another area of research is the development of new derivatives of N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide that exhibit improved anticancer activity. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide and its potential applications in the treatment of other diseases.
Synthesemethoden
The synthesis of N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide involves the reaction of 2-(methoxymethyl)aniline with 6-bromo-1-hexanol in the presence of a catalyst. The resulting product is then treated with triphosgene to yield N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide. The synthesis of N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity by inhibiting the growth and proliferation of cancer cells. N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide has also been shown to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-19-12-13-8-4-5-9-14(13)16-15(18)17-10-6-2-3-7-11-17/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJAYQUXDKSJFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1NC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


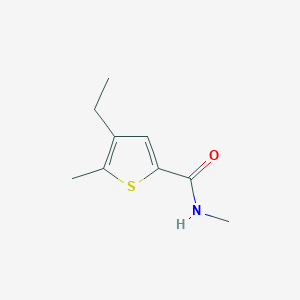
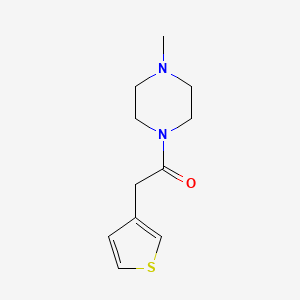
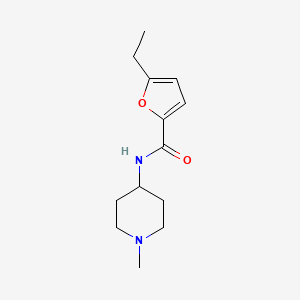
![N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7512621.png)
![N-[(2-fluorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7512625.png)
![N-[(2-fluorophenyl)methyl]-4-hydroxy-N-methylbenzamide](/img/structure/B7512626.png)

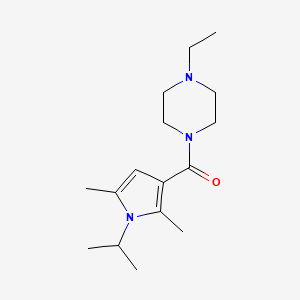

![N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512662.png)
